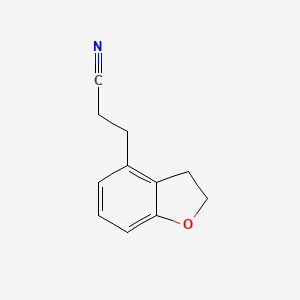

4-(2-Cyanoethyl)-2,3-dihydro-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-4-yl)propanenitrile |

InChI |

InChI=1S/C11H11NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5H,2,4,6,8H2 |

InChI Key |

LUGFNLLBTSUBFE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C21)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Cyanoethyl 2,3 Dihydro Benzofuran and Analogs

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The construction of the 2,3-dihydrobenzofuran core is paramount for the synthesis of the target compound and its analogs. The primary methods involve the cyclization of appropriately substituted phenolic precursors. These methods can be broadly categorized based on the type of catalyst or reagent used to induce the ring-closing reaction.

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including the 2,3-dihydrobenzofuran framework. nih.govrsc.org Catalysts based on palladium, copper, and rhodium are particularly effective, enabling a range of transformations through mechanisms like C-H activation, cross-coupling reactions, and cycloisomerization. researchgate.netrsc.org

Palladium catalysis offers a versatile platform for synthesizing 2,3-dihydrobenzofurans. Various palladium-catalyzed reactions have been developed, demonstrating high efficiency and functional group tolerance. rsc.org

Heck/Tsuji-Trost and Related Reactions : Enantioselective synthesis of 2,3-dihydrobenzofuran derivatives has been achieved through a Pd-catalyzed Heck/Cacchi reaction between aryl iodide-joined alkenes and o-alkynylanilines, yielding products in excellent yields (84–97%). rsc.org A highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes also provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org The Mizoroki–Heck reaction pathway has been utilized to prepare spirocyclic 2,3-dihydrobenzofurans from o-substituted aryl iodides. rsc.org

C-H Activation : Direct C-H activation is a powerful strategy for forming the dihydrobenzofuran ring. A palladium-catalyzed protocol has been developed for the synthesis of these derivatives via intramolecular coupling of C(sp³)–H and C(sp²)-H bonds in alkyl phenyl ethers, providing moderate to excellent yields (33–99%). rsc.org

Cyclization of Alkynes : 2,3-Disubstituted benzo[b]furans can be prepared by a palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, which is then followed by an electrophilic cyclization. nih.gov Another method involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols under basic conditions. nih.gov

Atom Transfer Cycloisomerization : A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Heck/Cacchi Reaction | Aryl iodide-joined alkenes, o-alkynylanilines | Pd2(dba)3·CHCl3, N-Me–Xu3 | 84–97% | rsc.org |

| Intramolecular C-H Coupling | Alkyl phenyl ethers | Pd catalyst, 1,4-dibenzoquinone (BQ), AgOAc, LiOAc | 33–99% | rsc.org |

| Sonogashira Coupling/Cyclization | o-Iodoanisoles, Terminal alkynes | Palladium/Copper catalyst | Excellent | nih.gov |

| Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-dienes | Pd/TY-Phos | High | organic-chemistry.org |

Copper catalysts provide a cost-effective and efficient alternative for the synthesis of the 2,3-dihydrobenzofuran core. tandfonline.comnih.gov These methods often proceed under mild conditions and exhibit broad substrate scope.

Key copper-catalyzed strategies include:

Intramolecular C-O Bond Formation : An intramolecular Ullman-type cyclization represents a classic approach to forming the dihydrobenzofuran skeleton. tandfonline.com

Asymmetric Synthesis : Chiral dihydrobenzofuran-3-ols can be synthesized via the copper-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters. rsc.orgthieme-connect.com This asymmetric addition of boronic acid derivatives to ketones is a significant advancement, particularly with the use of earth-abundant metals. thieme-connect.com

Oxidative Cyclization : A one-pot, regioselective synthesis of polysubstituted benzofurans has been developed using a copper catalyst and molecular oxygen from phenols and alkynes. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Intramolecular Addition | Aryl pinacolboronic esters with unactivated ketones | Cu(I) catalyst, Chiral ligand (QuinoxP*) | Enantioselective synthesis of 2,3-dihydrobenzofuran-3-ols | thieme-connect.com |

| Ullman-Type Cyclization | o-Halophenols with an alcohol side chain | CuCl, NaH | Good to excellent yields for 2-aryl-2,3-dihydrobenzofurans | tandfonline.com |

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst, O2 | One-pot regioselective synthesis | rsc.org |

Rhodium catalysts are particularly powerful for reactions involving C-H bond activation, enabling novel and efficient routes to the 2,3-dihydrobenzofuran core. rsc.orgmdpi.com These methods often feature high atom economy and functional group compatibility. acs.orgthieme-connect.com

Notable rhodium-catalyzed approaches include:

[3+2] Annulation : The reaction of N-phenoxy amides with alkynes, facilitated by a rhodium catalyst, proceeds via C–H activation and [3+2] annulation to afford dihydrobenzofuran analogs. rsc.org Similarly, a redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes is achieved through Rh(III)-catalyzed C-H activation and carbooxygenation. organic-chemistry.org

Coupling with Strained Rings : A chemodivergent synthesis using N-phenoxyacetamides and alkylidenecyclopropanes can be directed to form 3-ethylidenedihydrobenzofurans through a [3+2] annulation pathway induced by a polar solvent. rsc.org

Cascade Cyclization : An efficient Rh(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates yields 3-alkylidene dihydrobenzofuran derivatives through a C–H functionalization/cascade cyclization process. acs.org This redox-neutral transformation forms three new bonds under mild conditions. acs.org

Denitrogenative Annulation : Substituted 3-methylene-2,3-dihydrobenzofurans can be selectively synthesized through the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net

Acid catalysis provides a direct and often metal-free method for the construction of the 2,3-dihydrobenzofuran ring. tandfonline.comrsc.org These reactions typically involve the intramolecular cyclization of a phenol (B47542) derivative bearing a suitable side chain that can generate a reactive electrophile under acidic conditions.

Examples of acid-catalyzed methods include:

The intramolecular cyclization of 2-(2-hydroxyethyl)quinones can be catalyzed by pyridinium (B92312) p-toluenesulfonate (PPTS). tandfonline.com

Polyphosphoric acid (PPA) is effective in catalyzing the cyclization of acetal (B89532) substrates to form the benzofuran (B130515) core. wuxiapptec.com The mechanism involves protonation, elimination of methanol (B129727) to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring. wuxiapptec.com

A one-pot protocol for 2,3-diarylbenzo[b]furan derivatives involves an acid-mediated dehydrative annulation step. nih.gov

Base-induced or base-mediated reactions offer another set of strategies for synthesizing the 2,3-dihydrobenzofuran core, often through annulation or rearrangement pathways. nih.gov

Key base-induced strategies include:

An unprecedented base-mediated cyclization of propargylic alcohols with aryne provides a novel method for synthesizing benzofuran scaffolds. nih.gov

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed using a base such as cesium carbonate (Cs₂CO₃). nih.gov

A formal [4+3] cycloaddition mediated by Cs₂CO₃ involving benzofuran-derived azadienes and α-bromohydroxamates has been established to create fused heterocyclic systems. rsc.org

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of substituted 2,3-dihydrobenzofurans.

A notable one-pot method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which generates an o-quinone methide intermediate. This intermediate can then undergo a Michael addition with various nucleophiles, followed by an intramolecular 5-exo-tet elimination of a bromide anion to afford 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org This approach is particularly useful for introducing substituents at the 3-position of the dihydrobenzofuran core.

Another versatile one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans has been achieved through a rhodium-catalyzed intramolecular C-H insertion reaction. rsc.org Additionally, a [4+1] annulation reaction of para-quinone methides with bromonitromethane (B42901) provides access to functionalized 2,3-dihydrobenzofurans in a single pot under mild, metal-free conditions. rsc.org Microwave-assisted one-pot three-component synthesis under Sonogashira conditions has also been reported for the efficient construction of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov

| One-Pot Protocol | Starting Materials | Key Intermediates | Products | Reference |

| Fluoride-induced desilylation | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, Nucleophiles | o-Quinone methide | 3-Substituted 2,3-dihydrobenzofurans | organic-chemistry.org |

| Rhodium-catalyzed C-H insertion | Not specified | Rhodium carbene | 2,3-Disubstituted dihydrobenzofurans and benzofurans | rsc.org |

| [4+1] Annulation | para-Quinone methides, Bromonitromethane | Not specified | Functionalized 2,3-dihydrobenzofurans | rsc.org |

| Microwave-assisted Sonogashira | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Vinylic palladium intermediate | 2,3-Disubstituted benzofurans | nih.gov |

Visible-Light-Mediated Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. This approach has been successfully applied to the synthesis of 2,3-dihydrobenzofurans.

An efficient method for the synthesis of 2,3-dihydrobenzofuran chalcogenides involves the visible-light-mediated intramolecular oxychalcogenation of 2-allylphenol (B1664045) derivatives with various dichalcogenides. mdpi.comdntb.gov.ua This reaction proceeds under mild conditions, often using a simple promoter and blue LED irradiation. The broad substrate scope allows for the synthesis of a variety of functionalized dihydrobenzofurans with good to excellent yields.

Furthermore, a metal-free, visible-light-activated synthesis of 2,3-dihydrobenzofurans can be achieved through the selective oxidative [3+2] cycloaddition of phenols with olefins using a heterogeneous photocatalyst based on a covalent organic framework (COF). acs.org This method is notable for its reusability of the catalyst and its applicability to the synthesis of natural products. Base-catalyzed visible-light-mediated O-H insertion and cyclization of diazo compounds with para-quinones also affords 2,3-disubstituted dihydrobenzofurans. nih.gov

| Catalyst/Mediator | Reactants | Reaction Type | Key Features | Reference |

| I2/SnCl2 | 2-Allylphenols, Dichalcogenides | Intramolecular Oxychalcogenation | Mild conditions, Blue LED irradiation, Good to excellent yields | mdpi.comdntb.gov.ua |

| Covalent Organic Framework (COF) | Phenols, Olefins | Oxidative [3+2] Cycloaddition | Metal-free, Heterogeneous, Reusable catalyst | acs.org |

| Base (e.g., Cs2CO3) | Diazo compounds, para-Quinones | O-H Insertion/Cyclization | Metal-free, Blue LED irradiation | nih.gov |

Regioselective and Stereoselective Synthesis

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran, which has a specific substitution pattern and potentially a chiral center if substituted on the dihydrofuran ring.

Regioselective Synthesis: The regioselective synthesis of benzofuranones, which can be converted to benzofurans, has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. acs.org This method allows for programmable substitution at any position on the benzofuranone core. Direct synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride also demonstrates high levels of regioselectivity. nih.gov

Stereoselective Synthesis: Significant progress has been made in the enantioselective synthesis of 2,3-dihydrobenzofurans. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Similarly, a biocatalytic strategy using engineered myoglobins for the cyclopropanation of benzofurans affords stereochemically rich 2,3-dihydrobenzofurans with high diastereo- and enantioselectivity. rochester.edu

Asymmetric [3+2] cycloaddition reactions catalyzed by binaphthalene-based chiral phosphoric acids have been developed for the synthesis of highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. figshare.comresearchgate.net Rhodium-catalyzed protocols have also been employed for the asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans with remarkable diastereomeric and enantiomeric ratios. nih.gov

| Catalyst/Method | Reaction Type | Selectivity | Products | Reference |

| Titanium tetrachloride | Friedel–Crafts-like alkylation/cyclodehydration | Regioselective | Substituted benzofurans | nih.gov |

| Pd/TY-Phos | Heck/Tsuji-Trost reaction | Enantioselective | Chiral substituted 2,3-dihydrobenzofurans | organic-chemistry.org |

| Engineered Myoglobins | Biocatalytic cyclopropanation | Diastereo- and Enantioselective | Stereochemically rich 2,3-dihydrobenzofurans | rochester.edu |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Enantioselective | Highly functionalized 2,3-dihydrobenzofurans | figshare.comresearchgate.net |

| Rhodium catalyst | Asymmetric C-H insertion | Diastereo- and Enantioselective | Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans | nih.gov |

Introduction of the Cyanoethyl Group via Selective Functionalization

The introduction of the 2-cyanoethyl group at the 4-position of the 2,3-dihydrobenzofuran ring system can be approached through two main strategies: direct cyanoethylation of a pre-formed ring or the synthesis of a precursor already containing the cyanoethyl moiety followed by cyclization.

Direct cyanoethylation of an aromatic ring, such as the benzene (B151609) portion of 2,3-dihydrobenzofuran, is typically achieved through a Friedel-Crafts-type reaction. However, the direct introduction of a cyanoethyl group onto an unactivated aromatic ring can be challenging. A more plausible route would involve the cyanoethylation of a substituted phenol prior to the formation of the dihydrofuran ring. Phenols can undergo O-cyanoethylation followed by a Fries rearrangement or direct C-alkylation under specific conditions to introduce the cyanoethyl group onto the aromatic ring. The cyanoethylation of phenols with acrylonitrile (B1666552) is a well-established reaction, which can be catalyzed by a base. The resulting 3-(hydroxyphenyl)propanenitrile could then be a key intermediate for the subsequent cyclization to form the 2,3-dihydrobenzofuran ring.

An alternative strategy involves the introduction of a precursor functional group onto the aromatic ring, which can then be converted into the cyanoethyl group. This multi-step approach offers flexibility in the synthesis.

For instance, a 4-substituted phenol could be prepared with a group that can be elaborated into a cyanoethyl moiety. oregonstate.edu Examples of such precursor groups include:

A vinyl group: A 4-vinylphenol (B1222589) derivative could undergo hydrocyanation to introduce the nitrile group.

A 2-hydroxyethyl group: This group can be converted to a 2-bromoethyl group via treatment with a brominating agent like PBr3, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield the desired cyanoethyl group.

An acetyl group: A 4-acetylphenol can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to form an acrylate (B77674) ester, which can then be converted to the corresponding nitrile.

These functional group interconversions are standard transformations in organic synthesis. imperial.ac.uk

Advanced Synthetic Strategies and Modular Approaches

Modern organic synthesis increasingly relies on advanced and modular strategies that allow for the rapid and efficient construction of diverse molecular libraries. For the synthesis of this compound and its analogs, such approaches are highly valuable.

Modular construction of 2-substituted benzofurans has been demonstrated using a one-pot, sequential Suzuki-Miyaura coupling/intramolecular direct arylation of (E)-1,2-dichlorovinyl ethers with organoboronic acids. nih.gov This method provides a flexible route to a variety of benzofurans from simple, commercially available starting materials.

Enantioselective Synthesis of Chiral Dihydrobenzofuran Derivatives

The development of stereoselective methods to access chiral dihydrobenzofuran derivatives is of paramount importance for the synthesis of enantiomerically pure molecules. Various catalytic systems have been explored to achieve high levels of enantioselectivity in the formation of the dihydrobenzofuran core.

One notable approach involves the use of iridium catalysis. An iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. rsc.orgnii.ac.jp This method utilizes a cationic iridium complex coordinated with a chiral bisphosphine ligand. The carbonyl group of the ketone substrate acts as a directing group for the C-H activation step. rsc.orgnii.ac.jp A one-pot synthesis of these chiral dihydrobenzofurans has also been achieved, starting from readily available allylic carbonates and m-hydroxyacetophenones, through a sequential palladium-catalyzed allylic substitution and iridium-catalyzed intramolecular hydroarylation. rsc.orgnii.ac.jp

Palladium catalysis has also been effectively employed in the enantioselective synthesis of dihydrobenzofurans. A palladium-catalyzed intramolecular Heck-Matsuda reaction of arenediazonium salts has been developed for the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov This one-pot reaction, which can be combined with subsequent carbonylation and/or Stille coupling, proceeds under mild conditions and provides access to a variety of enantioenriched dihydrobenzofurans bearing a quaternary stereocenter. nih.gov

Biocatalysis offers another powerful tool for the enantioselective synthesis of dihydrobenzofuran derivatives. Engineered myoglobin-based biocatalysts have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This biocatalytic strategy provides a stereoselective route to 2,3-dihydrobenzofuran scaffolds. rochester.edu

Table 1: Enantioselective Synthetic Methods for Chiral Dihydrobenzofuran Derivatives

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|---|

| Cationic Iridium Complex with Chiral Bisphosphine Ligand | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High yields and enantioselectivity; carbonyl directing group. rsc.orgnii.ac.jp |

| Palladium Catalyst with Chiral N,N Ligands | Intramolecular Heck-Matsuda Reaction | Arenediazonium salts | Chiral 3,3-disubstituted-2,3-dihydrobenzofurans | Mild conditions; formation of quaternary stereocenters. nih.gov |

| Engineered Myoglobin (B1173299) | Cyclopropanation | Benzofurans | Chiral 2,3-dihydrobenzofuran scaffolds | High diastereo- and enantioselectivity. rochester.edu |

Modular Synthesis from Accessible Starting Materials

Modular synthesis allows for the rapid generation of a library of analogs by combining different building blocks. This approach is particularly valuable for structure-activity relationship studies. Several modular strategies have been developed for the synthesis of dihydrobenzofuran derivatives from simple and readily available starting materials.

An organocatalytic approach for the construction of the 2,3-dihydrobenzofuran scaffold has been developed through a formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.netrsc.org This method provides a broad range of 2,3-difunctionalized dihydrobenzofuran derivatives in moderate to excellent yields and with high diastereoselectivity. rsc.org The starting 2-(2-nitrovinyl)phenols can be readily prepared from accessible phenols.

Another modular approach involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. scilit.comnih.gov This method, which can be activated by visible light, allows for the synthesis of a wide variety of dihydrobenzofuran natural products and their analogs. The use of readily available phenols and alkenes as starting materials makes this a highly versatile and modular strategy. scilit.comnih.gov

A convergent synthesis of dihydrobenzofurans has also been reported via a palladium and urea (B33335) ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes. acs.org This method allows for the coupling of a diverse scope of starting materials under a unified set of reaction conditions, providing a modular route to the dihydrobenzofuran core. acs.org

Table 2: Modular Synthetic Methods for Dihydrobenzofuran Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Product | Key Features |

|---|---|---|---|---|

| DBU-Catalyzed [4+1] Annulation | 2-(2-Nitrovinyl)phenols, α-Bromoacetophenones | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2,3-Difunctionalized dihydrobenzofurans | Organocatalytic; high diastereoselectivity; modular assembly. rsc.orgresearchgate.netrsc.org |

| Photocatalytic [3+2] Cycloaddition | Phenols, Alkenes | Visible light, Photocatalyst | Dihydrobenzofurans | Oxidative cycloaddition; broad scope of accessible starting materials. scilit.comnih.gov |

| Palladium-Catalyzed Heteroannulation | 2-Bromophenols, 1,3-Dienes | Palladium catalyst, Urea ligand | Dihydrobenzofurans | Convergent synthesis; diverse coupling partners. acs.org |

Chemical Reactivity and Transformations of 4 2 Cyanoethyl 2,3 Dihydro Benzofuran

Reactions Involving the Nitrile Functionality

The cyano group (–C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. organicchemistrytutor.comstackexchange.comlumenlearning.com The reaction typically requires heating. libretexts.orgcommonorganicchemistry.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. organicchemistrytutor.comlumenlearning.com This initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. organicchemistrytutor.com For 4-(2-cyanoethyl)-2,3-dihydrobenzofuran, this reaction would yield 3-(2,3-dihydrobenzofuran-4-yl)propanoic acid.

Base-catalyzed hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. organicchemistrytutor.com Similar to the acidic pathway, an amide intermediate is formed, which can be the final product under milder conditions. organicchemistrytutor.com However, with more vigorous conditions, the reaction proceeds to form a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgcommonorganicchemistry.com

Interactive Data Table: Hydrolysis of the Nitrile Group

| Reaction Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₂O, HCl, heat) | 3-(2,3-dihydrobenzofuran-4-yl)propanamide | 3-(2,3-dihydrobenzofuran-4-yl)propanoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 3-(2,3-dihydrobenzofuran-4-yl)propanamide | Sodium 3-(2,3-dihydrobenzofuran-4-yl)propanoate |

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. libretexts.orgacsgcipr.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgacsgcipr.org This process is an effective way to synthesize primary amines. acsgcipr.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce nitriles to primary amines. libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org The reduction of 4-(2-cyanoethyl)-2,3-dihydrobenzofuran would yield 3-(2,3-dihydrobenzofuran-4-yl)propan-1-amine.

Transformations of the Ethyl Linker

Reactivity of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system contains a benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution. The substituents on the ring, namely the fused dihydrofuran ring and the 4-(2-cyanoethyl) group, will influence the position of substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The existing substituents on the benzene ring of 4-(2-cyanoethyl)-2,3-dihydrobenzofuran will direct incoming electrophiles to specific positions.

The ether oxygen of the dihydrofuran ring is an activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. uci.edulibretexts.org The alkyl group at position 4 is also an activating, ortho, para-directing group through an inductive effect. uci.edu The combined effect of these two groups would strongly activate the positions ortho and para to the ether oxygen (positions 7 and 5) and ortho to the alkyl chain (position 5). Therefore, electrophilic substitution is most likely to occur at the 5 and 7 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: (with HNO₃/H₂SO₄) would likely yield 4-(2-cyanoethyl)-5-nitro-2,3-dihydrobenzofuran and 4-(2-cyanoethyl)-7-nitro-2,3-dihydrobenzofuran.

Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃) would be expected to produce the 5- and 7-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: (with R-Cl/AlCl₃ or RCOCl/AlCl₃) would also be directed to the 5 and 7 positions.

The 2,3-dihydrobenzofuran (B1216630) ring is generally stable. However, under certain conditions, ring-opening reactions can occur. These reactions often require specific reagents or catalytic systems. For instance, some transition metal-catalyzed reactions can lead to the cleavage of the C-O bond in the dihydrofuran ring. While specific studies on 4-(2-cyanoethyl)-2,3-dihydrobenzofuran are not available, related dihydrofuran derivatives have been shown to undergo ring-opening benzannulations in the presence of Lewis acids.

Investigation of Rearrangement and Isomerization Pathways

There is currently no specific information available in the scientific literature regarding rearrangement or isomerization pathways for 4-(2-cyanoethyl)-2,3-dihydrobenzofuran. Generally, such transformations would require significant energy input or specific catalytic conditions to break and reform the stable aromatic or heterocyclic ring structures. Cis-trans isomerization is not applicable to the dihydrobenzofuran ring itself, though it could be relevant if unsaturation were introduced into the furan (B31954) ring. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran is expected to exhibit distinct signals corresponding to the aromatic protons, the dihydrofuran ring protons, and the protons of the cyanoethyl side chain. The aromatic region would likely show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The dihydrofuran ring protons at positions 2 and 3 will appear as triplets, characteristic of their vicinal coupling. The ethyl group protons will present as two triplets, corresponding to the two methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-6, H-7 | 6.8 - 7.2 | Multiplet | - |

| H-2 | ~4.6 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| -CH₂- (alpha to ring) | ~2.9 | Triplet | ~7.0 |

| -CH₂- (alpha to CN) | ~2.6 | Triplet | ~7.0 |

Note: These are predicted values and may vary from experimental results.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The spectrum for this compound is predicted to show 11 distinct signals. The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbons of the dihydrofuran ring will appear in the intermediate region, while the aliphatic carbons of the cyanoethyl group will be found in the upfield region. The nitrile carbon will have a characteristic chemical shift around 119 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~159 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~127 |

| C-6 | ~121 |

| C-7 | ~110 |

| C-2 | ~71 |

| C-3 | ~30 |

| -CH₂- (alpha to ring) | ~25 |

| -CH₂- (alpha to CN) | ~18 |

| -CN | ~119 |

Note: These are predicted values and may vary from experimental results.

While specific 2D NMR data is unavailable, these techniques would be invaluable for confirming the predicted structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the H-2 and H-3 protons of the dihydrofuran ring and between the two methylene groups of the cyanoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial for establishing the connection of the cyanoethyl group to the C-4 position of the benzofuran (B130515) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (173.21 g/mol ).

The fragmentation pattern would likely involve the loss of the cyanoethyl side chain and fragmentation of the dihydrofuran ring. A significant fragment would be expected from the cleavage of the bond between the aromatic ring and the ethyl group, leading to a dihydrobenzofuran cation. Another characteristic fragmentation would be the loss of a cyanide radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 173 | [M]⁺ |

| 145 | [M - C₂H₄]⁺ |

| 131 | [M - C₂H₄N]⁺ |

| 118 | [Dihydrobenzofuran]⁺ |

Note: These are predicted fragmentation patterns.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydrofuran ring and the ethyl group would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the dihydrofuran ring would likely appear in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would complement the IR data, with the nitrile and aromatic ring vibrations typically showing strong Raman signals.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1050 - 1250 | Strong (IR) |

Note: These are predicted frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Typically, benzofuran derivatives exhibit absorption bands in the UV region. The presence of the dihydrofuran ring and the cyanoethyl substituent would cause shifts in the absorption maxima compared to unsubstituted benzene. One would expect to see π → π* transitions characteristic of the aromatic system.

Based on data for similar benzofuran derivatives, absorption maxima (λ_max) could be anticipated in the range of 250-300 nm.

X-ray Crystallography for Related Dihydrobenzofuran Structures

Analysis of structurally similar compounds, such as 1-benzofuran-2-carboxylic acid, offers a valuable proxy for understanding the core benzofuran framework. researchgate.net The study of this compound via single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/n. researchgate.net The molecule itself was found to be essentially planar. researchgate.net Such studies are fundamental, as the geometric parameters obtained experimentally can be compared with theoretical calculations from methods like Density Functional Theory (DFT) to validate computational models. researchgate.net

Intermolecular interactions are critical in defining the crystal lattice. In many benzofuran derivatives, interactions such as π-π stacking and hydrogen bonds play a significant role in stabilizing the crystal structure. researchgate.netresearchgate.net For instance, in the crystal structure of 1-benzofuran-2-carboxylic acid, strong hydrogen bonds and π-π interactions with a centroid-centroid distance of 3.7160 Å are observed, which help in forming a one-dimensional zig-zag architecture. researchgate.net The nature and positioning of substituents can significantly alter these interactions. The introduction of different functional groups can lead to variations in crystal packing, affecting properties like solid-state fluorescence. researchgate.net For example, some benzofuran-cyanovinyl derivatives exhibit strong π-π stacking, which can quench solid-state emission, while others with different substitution patterns show predominantly lateral contacts, leading to enhanced emission. researchgate.net

The general procedural aspects of these crystallographic studies involve growing single crystals suitable for diffraction, often by slow evaporation from a solvent like ethyl acetate. researchgate.net The crystal is then mounted on a diffractometer, and diffraction data are collected, typically using Cu Kα or Mo Kα radiation. nih.gov Sophisticated software is then employed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters. nih.gov

Below are tables summarizing typical crystallographic data and selected geometric parameters for a related benzofuran structure, illustrating the type of detailed information obtained from such analyses.

Table 1: Example Crystallographic Data for 1-Benzofuran-2-carboxylic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.019(3) |

| b (Å) | 3.9870(10) |

| c (Å) | 15.642(4) |

| β (°) | 90.95(2) |

| Volume (ų) | 749.79(15) |

| Z | 4 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Table 2: Selected Bond Lengths for 1-Benzofuran-2-carboxylic acid

| Bond | Length (Å) |

|---|---|

| O1 - C8 | 1.366(2) |

| O1 - C2 | 1.373(2) |

| C2 - C3 | 1.352(2) |

| C3 - C4 | 1.428(2) |

| C4 - C5 | 1.405(2) |

| C8 - C7 | 1.381(2) |

Data represents the core benzofuran ring structure. researchgate.net

These crystallographic studies on related molecules underscore the importance of empirical structural analysis. The insights gained from the planarity, bond characteristics, and intermolecular forces in known dihydrobenzofuran and benzofuran structures provide a solid foundation for predicting and understanding the molecular architecture of this compound.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern structural elucidation. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical calculations can provide valuable data, such as predicted chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transition wavelengths (UV-Vis), which aid in the interpretation of experimental spectra.

For a related compound, 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-, a study utilized the B3LYP/6–311++G(d,p) level of theory to investigate its geometric properties and predict its FT-IR and UV-Visible spectra. researchgate.net Such a methodological approach would be directly applicable to 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran . A hypothetical computational study would involve geometry optimization of the molecule, followed by frequency calculations to predict the IR spectrum and TD-SCF calculations to predict the electronic absorption spectra in various solvents. researchgate.net However, to date, no such specific data has been published for This compound .

Table 1: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound (Note: The following table is illustrative of the type of data that would be generated from a computational study and is not based on actual published research for this specific compound.)

| Parameter | Predicted Value (Illustrative) | Method (Hypothetical) |

| ¹H NMR Chemical Shift (ppm) | δ 7.1-6.8 (aromatic) | GIAO-DFT |

| ¹³C NMR Chemical Shift (ppm) | δ 158-110 (aromatic) | GIAO-DFT |

| Main IR Frequency (cm⁻¹) | ~2250 (C≡N stretch) | B3LYP/6-31G(d) |

| Main IR Frequency (cm⁻¹) | ~1230 (C-O stretch) | B3LYP/6-31G(d) |

| λmax (nm) | ~285 | TD-DFT/IEFPCM |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and calculating the structures and energies of transition states. This analysis provides a molecule-level understanding of reaction pathways, kinetics, and selectivity.

The dihydrobenzofuran core can be synthesized through various routes, including transition metal-catalyzed cycloadditions and C-H activation reactions. nih.gov For instance, studies on other heterocyclic systems have proposed plausible reaction mechanisms for their formation, such as the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines to form complex polycyclic structures. nih.gov A computational investigation into the synthesis of This compound would likely focus on its specific formation pathway. This would involve:

Identifying Reactants and Products: Defining the starting materials and the final structure of This compound .

Locating Transition States: Using computational algorithms to find the lowest-energy pathways connecting reactants, intermediates, and products. This involves calculating the geometry and energy of the transition state for each elementary step.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is crucial for understanding reaction rates.

While plausible mechanisms for the formation of related furan (B31954) derivatives have been proposed, such as the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates, these are not typically supported by detailed transition state analyses in the available literature. researchgate.net A dedicated computational study on This compound would be necessary to provide this level of mechanistic insight, but such research has not yet been reported.

Derivatization and Structural Modification of 4 2 Cyanoethyl 2,3 Dihydro Benzofuran

Synthesis of Analogs with Modifications to the Cyanoethyl Side Chain

The cyanoethyl side chain of 4-(2-cyanoethyl)-2,3-dihydro-benzofuran serves as a versatile functional handle for a variety of chemical transformations. Although specific literature on this exact compound is limited, the well-established reactivity of the nitrile group allows for the synthesis of several important analogs.

Key modifications include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2,3-dihydrobenzofuran-4-yl)propanoic acid, or the amide, 3-(2,3-dihydrobenzofuran-4-yl)propanamide. These derivatives introduce new functionalities that can be used for further coupling reactions.

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or reduction with chemical hydrides (e.g., LiAlH₄) can convert the nitrile to a primary amine, 3-(2,3-dihydrobenzofuran-4-yl)propan-1-amine. This amine is a key intermediate for synthesizing amides, sulfonamides, and other nitrogen-containing derivatives.

Grignard Reaction: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, can produce ketones, yielding 1-aryl-3-(2,3-dihydrobenzofuran-4-yl)propan-1-ones. This reaction allows for the introduction of various aryl or alkyl groups, significantly diversifying the molecular structure.

These transformations are fundamental in organic synthesis and provide a direct route to converting the cyanoethyl group into other valuable functional moieties, thereby creating a library of analogs with modified side chains.

Substituent Effects on the Dihydrobenzofuran Ring System

The electronic and steric nature of substituents on the dihydrobenzofuran ring can profoundly influence the molecule's reactivity and properties. The synthesis of derivatives with various substituents on the aromatic portion of the core structure is a key strategy for modulating its characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the aromatic ring, directing the course of subsequent electrophilic substitution reactions.

A study on 2,3-dihydrobenzofuran-2-ones demonstrated that substituents at positions 5 and 6 are critical for biological activity. nih.gov Specifically, compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 were found to be potent anti-inflammatory agents. nih.gov The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, showed significantly higher potency than the reference drug diclofenac (B195802) in several models. nih.gov This highlights the powerful effect of specific substitution patterns on the pharmacological profile of the dihydrobenzofuran scaffold.

Furthermore, existing functional groups on the ring can be used to build more complex structures. For example, 2,3-dihydrobenzofuran-5-carbaldehyde has been used as a starting material in Claisen-Schmidt condensations with various acetophenones to produce a series of chalcone (B49325) derivatives under ultrasound irradiation, demonstrating the utility of ring substituents as points for further derivatization. scielo.org.za

Table 1: Synthesis of Substituted 2,3-Dihydrobenzofuran (B1216630) Chalcones

| Acetophenone Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| H | (E)-1-phenyl-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 92 | scielo.org.za |

| 4-CH₃ | (E)-1-(p-tolyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 94 | scielo.org.za |

| 4-Cl | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 95 | scielo.org.za |

| 4-Br | (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 96 | scielo.org.za |

Formation of Fused Heterocyclic Systems Containing the Dihydrobenzofuran Core

The dihydrobenzofuran core is a valuable building block for constructing more complex, polycyclic heterocyclic systems. One powerful strategy involves dearomative cycloaddition reactions. For example, an efficient dearomative (3+2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed to synthesize a series of benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction proceeds under mild conditions with excellent yields and high diastereoselectivity. nih.gov

The reaction involves the fusion of an indolone ring system onto the benzofuran (B130515) core, creating structurally complex polycyclic molecules. nih.gov This methodology demonstrates the potential of using substituted dihydrobenzofurans as precursors for creating novel fused systems, which are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products. nih.gov

Table 2: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via (3+2) Cycloaddition

| 2-Nitrobenzofuran Substituent | para-Quinamine Substituent (on N-sulfonyl) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| H | 4-Methylphenyl | 92 | >20:1 | nih.gov |

| 5-Methoxy | 4-Methylphenyl | 88 | >20:1 | nih.gov |

| 5-Chloro | 4-Methylphenyl | 98 | >20:1 | nih.gov |

| 7-Methyl | 4-Methylphenyl | 85 | >20:1 | nih.gov |

| H | 4-Methoxyphenyl | 94 | >20:1 | nih.gov |

| H | 4-Chlorophenyl | 85 | >20:1 | nih.gov |

Chiral Derivatives and Enantiomeric Separations

The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is of great importance, as the stereochemistry often dictates biological activity. Various asymmetric synthetic strategies have been developed to access chiral dihydrobenzofuran derivatives.

One approach combines an iron(III)-catalyzed cycloaddition of styrene (B11656) derivatives with quinones, followed by a lipase-catalyzed enantioselective acylation to resolve the enantiomers. researchgate.net This chemoenzymatic method provides a "green" pathway to optically active dihydrobenzofurans. researchgate.net

Biocatalysis offers another powerful tool. Engineered myoglobin (B1173299) catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically dense 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee) on a preparative scale. nih.gov This strategy allows for the construction of complex tricyclic systems with multiple stereogenic centers in a single enzymatic step. nih.gov

Furthermore, asymmetric [3+2] cycloaddition reactions catalyzed by chiral phosphoric acids have been employed to synthesize 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. researchgate.net These methods provide access to a wide range of chiral building blocks that are valuable for drug discovery and development. The enantioselective total synthesis of complex natural products like (‒)-morphine has been achieved using a key step that constructs a densely functionalized cis-hydrodibenzofuran framework, underscoring the importance of controlling stereochemistry in this class of compounds. researchgate.net

Table 3: Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Reaction Type | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral Phosphoric Acid | 3-Amino-2,3-dihydrobenzofurans | Up to 98% | researchgate.net |

| Cyclopropanation | Engineered Myoglobin | Tricyclic 2,3-dihydrobenzofurans | >99.9% | nih.gov |

| Intramolecular Michael Addition | Spiro-pyrrolidine Organocatalyst | cis-Hydrodibenzofurans | Up to 99% | researchgate.net |

| Cycloaddition/Kinetic Resolution | Fe(III) / Lipase | 2-Aryl-3-hydroxy-2,3-dihydrobenzofurans | Not specified | researchgate.net |

Advanced Applications in Chemical Sciences Excluding Biological/medicinal/safety

Applications in Materials Chemistry

The dihydrobenzofuran core is being explored for its utility in advanced materials, particularly in the realm of organic electronics. Derivatives of the related dibenzofuran (B1670420) have been investigated as bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.netrsc.orggoogle.com These materials often incorporate electron-donating and electron-withdrawing moieties to facilitate balanced charge transport, a critical factor for efficient light emission. The specific substitution pattern on the benzofuran (B130515) ring system can significantly influence the electronic properties, such as the HOMO and LUMO energy levels and the triplet state energy. researchgate.net

While no direct studies on 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran for OLEDs were identified, the presence of the cyano group, a known electron-withdrawing group, could make this compound or its derivatives interesting candidates for components in such materials. The development of functional polymers for optoelectronic applications often involves the incorporation of specific monomers with desired electronic characteristics. researchgate.net The vinyl group that could be potentially derived from the cyanoethyl group might offer a route to polymerization.

| Charge Transport Layer | Transports either electrons or holes to the emissive layer. | The aromatic system can be modified to favor either electron or hole transport. |

Role as Intermediates in Complex Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a valuable building block in the synthesis of more complex molecules, including natural products and biologically active compounds. researchgate.netresearchgate.net Various synthetic methods, often employing transition metal catalysis (e.g., palladium, copper, rhodium), have been developed to construct and functionalize the dihydrobenzofuran ring system. acs.orgrsc.orgnih.gov These methods allow for the introduction of a wide range of substituents, enabling the creation of diverse molecular architectures.

The This compound molecule possesses two key functional handles for further chemical transformations: the cyano group and the aromatic ring. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. These features make it a potentially versatile intermediate for the synthesis of more elaborate benzofuran-based structures. mdpi.com

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for esters, amides, etc. |

| Cyano (-CN) | Reduction | Amine (-CH₂NH₂) | Building block for nitrogen-containing heterocycles. |

| Aromatic Ring | Nitration | Nitro (-NO₂) | Can be reduced to an amine for further functionalization. |

Use in Agrochemical Research (e.g., plant stress tolerance, non-pesticidal applications)

While many benzofuran derivatives have been investigated for their pesticidal properties, there is growing interest in agrochemicals with non-pesticidal applications, such as plant growth regulators and compounds that enhance stress tolerance. phytotechlab.comchemicalbook.comahdb.org.uk Plant growth regulators can influence various physiological processes like germination, root formation, and flowering. bcpcpesticidecompendium.orggoogle.com

No specific studies on the use of This compound in non-pesticidal agrochemical research were found. However, the general structural features of benzofuran derivatives have been explored in this context. The development of compounds that can, for instance, mitigate the effects of drought or salinity stress is a key area of modern agricultural research. The specific substituents on the benzofuran ring play a crucial role in determining its biological activity and mode of action.

Potential in Analytical Reagents and Catalysis

The development of new analytical methods often relies on reagents that can react selectively with specific analytes to produce a detectable signal. Furan (B31954) and its derivatives have been the subject of various analytical methods, including bromination and absorptiometric techniques.

In the field of catalysis, dihydrobenzofuran derivatives can serve as ligands for transition metal catalysts. The oxygen atom within the furan ring and other potential donor atoms introduced through functionalization can coordinate to a metal center, influencing the catalyst's activity and selectivity. For instance, urea-derived ligands have been shown to be effective in palladium-catalyzed reactions to synthesize dihydrobenzofurans. acs.org While there is no specific literature on This compound as a ligand, its structure presents possibilities for the design of novel ligands for various catalytic transformations.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran from complex matrices prior to its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis. In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the analysis of this compound could involve a C18 column as the stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase could consist of a gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), allowing for the efficient elution of the compound. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the maximum absorbance of the molecule, which is determined by its chromophoric dihydrobenzofuran ring system.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the cyanoethyl side chain and fragmentation of the dihydrobenzofuran ring.

Table 2: Predicted GC-MS Parameters and Plausible Fragmentation for this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Plausible Fragments | Molecular Ion (M+), fragments from loss of CH2CN, C2H3CN, and others. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in chemical research. organic-chemistry.orgijpsjournal.com For "4-(2-Cyanoethyl)-2,3-dihydro-benzofuran," future research will likely focus on creating more environmentally friendly and efficient synthetic pathways. This involves exploring alternative energy sources, greener solvents, and catalyst-free reactions. dergipark.org.tr

One promising area is the use of visible-light-mediated synthesis, which offers a sustainable approach to constructing the 2,3-dihydrobenzofuran (B1216630) core. mdpi.comscilit.com Such methods often proceed under mild conditions and can be facilitated by simple promoters. scilit.com Additionally, transition-metal-free approaches, such as those utilizing Brønsted acids or base-mediated cyclizations, are gaining traction for the synthesis of dihydrobenzofuran derivatives. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the goals of sustainable chemistry.

The introduction of the cyanoethyl group, typically achieved through cyanoethylation with acrylonitrile (B1666552), can also be made more sustainable. wikipedia.org Research into homogeneous cyanoethylation in CO2-switchable solvents presents a greener alternative to traditional methods, potentially reducing the use of hazardous organic solvents and simplifying downstream processing. rsc.org

| Aspect | Conventional Routes | Potential Sustainable Routes |

|---|---|---|

| Catalysts | Often rely on transition metals (e.g., Palladium, Rhodium). nih.gov | Visible-light photocatalysis, organocatalysis, or catalyst-free methods. mdpi.comnih.gov |

| Solvents | Use of volatile organic compounds (VOCs). | Water, supercritical CO2, or CO2-switchable solvents. organic-chemistry.orgrsc.org |

| Energy Input | Often require high temperatures. | Ambient temperature reactions facilitated by light or mild heating. scilit.com |

| Byproducts | May generate stoichiometric amounts of waste. | Higher atom economy and reduced waste generation. organic-chemistry.org |

Exploration of Underexplored Reactivity Profiles

The chemical reactivity of "this compound" is determined by its constituent parts: the 2,3-dihydrobenzofuran scaffold and the cyanoethyl group. While the general reactivity of these individual moieties is known, their interplay within the same molecule presents opportunities for discovering novel chemical transformations.

The 2,3-dihydrobenzofuran ring can undergo various reactions, including C-H functionalization, which allows for the direct introduction of new functional groups. nih.gov Future research could explore the regioselectivity of such reactions on the aromatic ring of "this compound," potentially leading to a diverse library of derivatives with unique properties.

The cyanoethyl group is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further derivatization. Acrylonitrile, a byproduct of the deprotection of the cyanoethyl group, is a Michael acceptor, and this reactivity can be exploited in various synthetic applications. sigmaaldrich.comatdbio.com The potential for intramolecular reactions between the cyanoethyl group and the dihydrobenzofuran core is an area ripe for investigation. For instance, under certain conditions, cyclization reactions could lead to novel polycyclic structures.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. aip.orgrsc.org For "this compound," advanced computational modeling can provide deep insights into its structure-reactivity relationships.

DFT calculations can be employed to determine the molecule's geometric and electronic structure, including bond lengths, bond angles, and orbital energies. researchgate.net This information is crucial for predicting the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of new reactions. Computational studies can also elucidate reaction mechanisms, helping to optimize reaction conditions and improve yields. nih.gov

Furthermore, computational models can predict various physicochemical properties of the molecule, which can be correlated with its potential biological activity or material properties. aip.org For example, molecular docking simulations could be used to investigate the binding of "this compound" and its derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov

| Computational Method | Potential Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Identification of reactive sites, prediction of reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent. | Understanding of molecular flexibility and solvation effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of derivatives with enhanced therapeutic potential. researchgate.net |

| Molecular Docking | Prediction of binding modes to biological targets. nih.gov | Identification of potential protein targets and lead optimization. |

Integration in Supramolecular Chemistry or Nanomaterials

The unique structural features of "this compound" make it an interesting candidate for applications in supramolecular chemistry and nanomaterials. The planar aromatic portion of the dihydrobenzofuran ring can participate in π-π stacking interactions, which are fundamental to the self-assembly of supramolecular structures. asianpubs.org

The cyano group can act as a hydrogen bond acceptor or a ligand for metal coordination, providing additional handles for directing self-assembly. By designing appropriate derivatives, it may be possible to create novel liquid crystals, gels, or other organized molecular assemblies based on this scaffold.

In the realm of nanomaterials, the cyano group can be used to functionalize the surfaces of nanoparticles, quantum dots, or carbon nanomaterials. mdpi.comresearchgate.net This functionalization can improve the dispersibility of these materials in various media and impart new properties. For instance, cyano-functionalized graphitic nanoplatelets have been shown to be effective reinforcing fillers for polymers. mdpi.com The integration of "this compound" or its derivatives onto nanomaterial surfaces could lead to the development of new sensors, catalysts, or electronic devices. researchgate.net

Q & A

Basic: What are the common synthetic routes for 4-(2-cyanoethyl)-2,3-dihydrobenzofuran and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is synthesized by reacting 2,3-dihydrobenzofuran with 2-chloroethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures . Another approach for benzofuran derivatives involves Claisen-Schmidt condensation followed by cyclization, as seen in the synthesis of 4-(2,3-dihydrobenzofuranyl)coumarins . Key steps include:

- Functionalization : Introducing the cyanoethyl group via alkylation or substitution.

- Cyclization : Using acid or base catalysts to form the dihydrobenzofuran ring.

- Purification : Column chromatography or recrystallization to isolate the product.

Basic: Which analytical techniques are essential for characterizing 4-(2-cyanoethyl)-2,3-dihydrobenzofuran?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring structure (e.g., H and C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) for molecular formula validation .

- Infrared (IR) Spectroscopy : Identification of functional groups like nitriles (C≡N stretch at ~2200 cm).

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity .

Advanced: How can nucleophilic substitution reactions be optimized to introduce cyanoethyl groups into the benzofuran scaffold?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Base Choice : Use of non-nucleophilic bases (e.g., KCO) to minimize side reactions.

- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but require careful monitoring to avoid decomposition.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.

Advanced: How can researchers resolve contradictory bioactivity data observed across studies for benzofuran derivatives?

Contradictions often arise from variations in substituent positioning or assay conditions. Mitigation strategies:

- Systematic SAR Studies : Compare analogs with controlled structural modifications (e.g., 5-ethyl vs. 4-cyanoethyl groups) .

- Standardized Assays : Replicate experiments under identical conditions (pH, cell lines, concentrations) .

- Computational Validation : Use molecular docking to predict binding affinities and validate experimental IC values .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of 4-(2-cyanoethyl)-2,3-dihydrobenzofuran?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.

- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Basic: How do substituents on the benzofuran ring influence the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups (e.g., cyanoethyl) : Increase electrophilicity, enhancing reactivity in nucleophilic additions .

- Methoxy or Hydroxyl Groups : Improve solubility and hydrogen-bonding capacity, affecting pharmacokinetics .

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder enzyme binding, reducing activity .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., position, electronic nature).

- Step 2 : Screen against target enzymes/receptors (e.g., COX-2, serotonin receptors) using in vitro assays .

- Step 3 : Validate hits in cell-based models (e.g., cytotoxicity, apoptosis assays).

- Step 4 : Perform pharmacokinetic studies (ADMET) to assess bioavailability and metabolic stability .

Advanced: What experimental approaches can address discrepancies in reported reaction yields for benzofuran derivatives?

- Reaction Monitoring : Use real-time techniques like in situ IR or NMR to identify intermediate phases .

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE.

- Byproduct Analysis : LC-MS or GC-MS to trace side products and adjust conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.